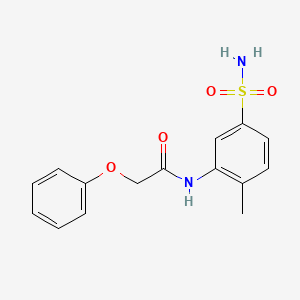
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36414 g/mol . This compound is characterized by the presence of a sulfamoyl group, a phenyl ring, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-methyl-5-sulfamoylaniline with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide can be compared with other similar compounds such as:
N-(2-methyl-5-sulfamoylphenyl)-2H-1,3-benzodioxole-5-carboxamide: This compound has a similar sulfamoylphenyl structure but with a benzodioxole moiety instead of a phenoxyacetamide group.
N-(2-methyl-5-sulfamoylphenyl)pyrimidine-5-carboxamide: This compound contains a pyrimidine ring, which imparts different chemical and biological properties.
N-(2-Methyl-5-sulfamoylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide: This compound features a pyridazine ring and exhibits unique reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-7-8-13(22(16,19)20)9-14(11)17-15(18)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOAHJSDLZONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
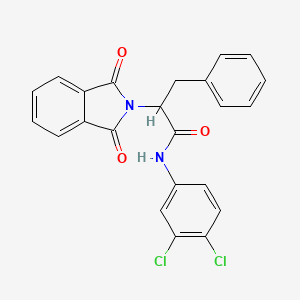
![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5173346.png)
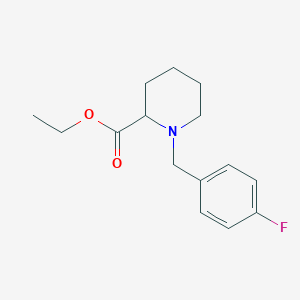
![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![N-[5-[2-[4-(diethylamino)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B5173377.png)
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)
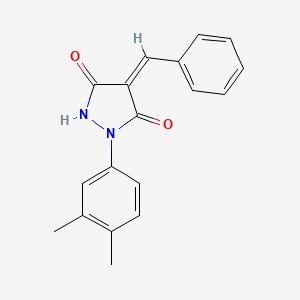
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)
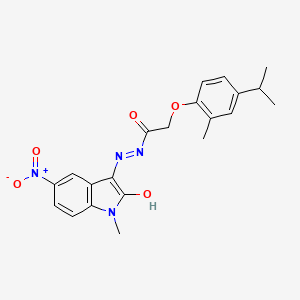
![(2E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B5173419.png)
![5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5173430.png)
